3-fluoro-N-(2-phenylpropyl)benzamide
Overview
Description
3-fluoro-N-(2-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.121592296 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A study highlighted the antitumor efficacy of a benzamide derivative, MS-27-275, which demonstrated significant in vivo antitumor activity against various human tumor cell lines. MS-27-275, acting through histone deacetylase (HDA) inhibition, induced hyperacetylation of nuclear histones and affected the cell cycle distribution, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorination in Medicinal Chemistry
Another study reported on the ortho-fluorination of triflamide-protected benzylamines catalyzed by Pd(OTf)2 x 2 H2O, using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This protocol, crucial for the synthesis of functionally diverse compounds, underscores the importance of fluorination in enhancing the medicinal chemistry applications of benzamide derivatives (Wang et al., 2009).
Polymorphism and Crystal Structure
The occurrence of concomitant polymorphism in "3-fluoro-N-(3-fluorophenyl)benzamide" was discovered to result from disorder in the crystal structure, affecting the material's properties. This finding is significant for the development of pharmaceuticals and materials science, as polymorphism can influence the solubility, stability, and bioavailability of compounds (Chopra & Row, 2008).
Antimicrobial Properties
Fluorinated benzamide derivatives, including those related to "3-fluoro-N-(2-phenylpropyl)benzamide," have shown potential as antimicrobial agents. A study on fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed significant antifungal and antibacterial activity, suggesting a pathway for developing new antimicrobial therapies (Carmellino et al., 1994).
Chemotherapy and CNS Receptors
The synthesis of "2-Phenylpyrroles" as conformationally restricted analogues of substituted benzamides indicated their potential as antipsychotics due to their dopamine antagonistic activity. This study illustrates the importance of structural analogs in designing drugs with specific central nervous system (CNS) receptor targets (van Wijngaarden et al., 1987).
Properties
IUPAC Name |
3-fluoro-N-(2-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)11-18-16(19)14-8-5-9-15(17)10-14/h2-10,12H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUAPNCLYHAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.